Calopolyanolide D
Description
Calopolyanolide D (compound 2995) is a pyranocoumarin isolated from the seeds of Calophyllum polyanthum (Dian Nan Hong Hou Ke) . Its molecular formula is C₂₅H₂₆O₅, with a melting point of 157–158 °C and a specific optical rotation of [α]D = −34.1° (c = 0.132, CHCl₃) . The compound was obtained in a low yield of 0.0056% dry weight, reflecting its rarity in natural sources. Structurally, it belongs to a class of coumarin derivatives characterized by a fused pyran ring system, which is common in Calophyllum species. While its pharmacological activities remain understudied, its structural analogs exhibit diverse biological properties, warranting further investigation .
Properties
Molecular Formula |
C25H26O5 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2S,3R,10S)-5-hydroxy-2,3-dimethyl-6-(3-methylbut-2-enyl)-10-phenyl-2,3,9,10-tetrahydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C25H26O5/c1-13(2)10-11-17-23(28)21-22(27)14(3)15(4)29-25(21)20-18(12-19(26)30-24(17)20)16-8-6-5-7-9-16/h5-10,14-15,18,28H,11-12H2,1-4H3/t14-,15+,18+/m1/s1 |
InChI Key |
GDBZTZISXRIMID-VKJFTORMSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=C(C1=O)C(=C(C3=C2[C@@H](CC(=O)O3)C4=CC=CC=C4)CC=C(C)C)O)C |
Canonical SMILES |
CC1C(OC2=C(C1=O)C(=C(C3=C2C(CC(=O)O3)C4=CC=CC=C4)CC=C(C)C)O)C |
Synonyms |
calopolyanolide C calopolyanolide D |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Calopolyanolide D is closely related to other pyranocoumarins from Calophyllum polyanthum, including Calopolyanolide B, Calopolyanolide C, and compounds from other Calophyllum species (e.g., C. membranaceum). Key differences are summarized below:
Table 1: Comparative Analysis of Calopolyanolides
| Compound | Molecular Formula | Melting Point (°C) | [α]D (c, CHCl₃) | Source | Yield (% dw) | Bioactivity (Reported) |
|---|---|---|---|---|---|---|
| Calopolyanolide B | C₂₅H₂₆O₆ | Not reported (oil) | −105.5° (c=0.241) | C. polyanthum seeds | 0.0040 | Not reported |
| Calopolyanolide C | C₂₅H₂₆O₅ | 127–128 | −193.2° (c=0.132) | C. polyanthum seeds | 0.0062 | Inactive (HSV-2, GI₅₀ >250 μg/mL) |
| This compound | C₂₅H₂₆O₅ | 157–158 | −34.1° (c=0.132) | C. polyanthum seeds | 0.0056 | Not reported |
| Calopolyanolide E/F* | Not provided | Not reported | Not reported | C. membranaceum leaves | Not reported | Not reported |
Key Observations:
Molecular Formula Differences: Calopolyanolide B (C₂₅H₂₆O₆) has an additional oxygen atom compared to C and D (C₂₅H₂₆O₅), likely due to a hydroxyl or ester group variation . Calopolyanolides C and D share the same formula but differ in stereochemistry, as evidenced by their divergent optical rotations ([α]D = −193.2° vs. −34.1°) .
Melting Points: this compound’s higher melting point (157–158 °C vs. C’s 127–128 °C) suggests stronger crystalline packing or hydrogen-bonding networks, possibly due to substituent orientation .
Optical Activity :
- The dramatic difference in optical rotation between C and D (−193.2° vs. −34.1°) highlights distinct chiral centers or spatial arrangements of functional groups .
Pharmacological Activities
- This contrasts with other coumarins (e.g., macluraxanthone) from Calophyllum spp., which exhibit anti-inflammatory and anticancer properties .
Natural Sources and Yield
- All Calopolyanolides B–D are isolated from C. polyanthum seeds, with yields ranging from 0.0040–0.0062% dw, indicating challenging extraction processes .
- Comparatively, Calopolyanolide A (from C. sclerophyllum bark) and E/F (from C. membranaceum leaves) are structurally related but lack detailed physicochemical or bioactivity data .
Q & A
Q. What are the established protocols for synthesizing and characterizing Calopolyanolide D, and how can researchers ensure reproducibility?
To synthesize this compound, begin with a literature review to identify precursor compounds and catalytic conditions. For characterization, use spectroscopic methods (NMR, MS) and chromatographic techniques (HPLC) to verify purity and structural integrity. Reproducibility requires meticulous documentation of reaction parameters (temperature, solvent ratios, catalyst loadings) and cross-validation with independent labs. Include raw spectral data and chromatograms in supplementary materials to enable peer verification .
Q. What bioactivity assays are most suitable for preliminary evaluation of this compound, and what controls are necessary?
Start with in vitro assays such as cytotoxicity (MTT assay), antimicrobial disk diffusion, or enzyme inhibition (e.g., kinase activity). Use positive controls (known inhibitors) and negative controls (solvent-only treatments) to validate results. Dose-response curves should span three orders of magnitude to assess potency. Ensure biological replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to minimize variability .
Q. How should researchers approach literature reviews to identify gaps in this compound research?
Use systematic review frameworks:
Define keywords (e.g., "this compound biosynthesis," "pharmacokinetics").
Filter results by relevance and citation count via databases like PubMed or Google Scholar.
Categorize findings into synthesis, bioactivity, and mechanistic studies.
Identify gaps (e.g., lack of in vivo toxicity data) using tools like PRISMA flow diagrams.
Avoid redundancy by focusing on primary literature and excluding non-peer-reviewed sources .
Q. What criteria validate the purity of this compound in experimental settings?
Purity is validated via:
- Chromatography : ≥95% peak area in HPLC/GC.
- Spectroscopy : No extraneous peaks in ¹H/¹³C NMR.
- Elemental Analysis : Match theoretical vs. observed C/H/N ratios.
For novel batches, compare with authenticated reference samples and document batch-specific impurities in supplementary files .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from methodological differences. Address them by:
Meta-analysis : Compare assay conditions (cell lines, concentrations).
Replicate Key Studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
Contextualize Findings : Consider species-specific responses or solvent effects (e.g., DMSO cytotoxicity).
Statistical Re-evaluation : Apply sensitivity analysis to outlier data .
Q. What strategies optimize the isolation of this compound from complex natural matrices?
Develop a tiered extraction approach:
Solvent Partitioning : Use polarity gradients (hexane → ethyl acetate → methanol).
Column Chromatography : Employ size-exclusion (Sephadex LH-20) and reverse-phase (C18) columns.
LC-MS-Guided Fractionation : Target m/z signals specific to this compound.
Countercurrent Chromatography : For high-resolution separation of stereoisomers.
Document recovery rates and purity at each stage .
Q. How can computational modeling enhance the study of this compound’s structure-activity relationships (SAR)?
Use in silico tools to:
Docking Simulations : Predict binding affinities to target proteins (e.g., Autodock Vina).
MD Simulations : Analyze conformational stability in aqueous/lipid environments (GROMACS).
QSAR Modeling : Corrogate substituent effects with bioactivity using partial least squares regression.
Validate models with experimental IC50 values and mutagenesis data .
Q. What experimental designs are recommended for elucidating this compound’s metabolic pathways?
Employ tracer studies:
Isotopic Labeling : Synthesize ¹⁴C-labeled this compound to track metabolites.
LC-HRMS/MS : Identify phase I/II metabolites in hepatocyte incubations.
Enzyme Inhibition Assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
Pharmacokinetic Modeling : Compute clearance rates using non-compartmental analysis (WinNonlin) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Reconcile discrepancies by:
ADME Profiling : Assess bioavailability (e.g., Caco-2 permeability) and plasma protein binding.
Dose Escalation Studies : Determine maximum tolerated dose (MTD) in animal models.
Tissue Distribution Analysis : Quantify compound levels in target organs via LC-MS/MS.
Mechanistic Follow-Up : Test metabolites for off-target effects using RNA-seq or proteomics .
Methodological Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
